Oxido(oxo)borano de calcio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

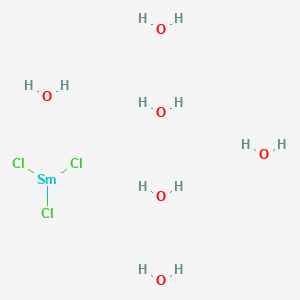

The synthesis of calcium borate compounds involves solvothermal conditions, where mixed solvents and reactants yield novel noncentrosymmetric structures, as seen in Ca2[B5O9]·(OH)·H2O. This compound exhibits potential as a deep-UV nonlinear optical material due to its strong second harmonic generation response and wide transparency range (Qi Wei et al., 2014). Similarly, calcium amidoborane ammoniates have been synthesized by reacting calcium amide with ammonia borane, demonstrating significant hydrogen storage capacities (Y. Chua et al., 2009).

Molecular Structure Analysis

Structural analyses reveal complex arrangements and interactions within calcium borate compounds. For instance, the calcium borate Ca2[B5O9]·(OH)·H2O features a three-dimensional net with calcium cations, hydroxide ions, and water molecules arranged in a unique network, contributing to its optical properties (Qi Wei et al., 2014). Calcium amidoborane ammoniates exhibit an orthorhombic structure with dihydrogen bonding enhancing hydrogen release properties (Y. Chua et al., 2009).

Chemical Reactions and Properties

Calcium borate and borohydride compounds are involved in a range of chemical reactions, demonstrating their reactivity and potential for applications such as hydrogen storage. The synthesis of calcium borohydride from its decomposition products suggests its reversibility and potential as a hydrogen storage material (E. Rönnebro & E. Majzoub, 2007). Stoichiometric and catalytic reactivity studies of calcium silylamides with amine-boranes further illustrate the diverse chemical behavior of these compounds (Peter Bellham et al., 2014).

Physical Properties Analysis

The physical properties of calcium borate compounds, such as their noncentrosymmetric structures and phase-matchable materials with strong SHG responses, highlight their potential for optical applications. The synthesis and analysis of these compounds have revealed significant insights into their crystallographic structures and properties, which are critical for their application in nonlinear optics and other areas (Qi Wei et al., 2014).

Chemical Properties Analysis

The chemical properties, such as hydrogen storage capabilities and reactivity towards various reactants, demonstrate the functional versatility of calcium borate and borohydride compounds. These properties are pivotal in exploring their use in energy storage and conversion technologies (E. Rönnebro & E. Majzoub, 2007; Y. Chua et al., 2009).

Aplicaciones Científicas De Investigación

Marcos poliméricos

Los cúmulos de borano, incluido el oxido(oxo)borano de calcio, se han introducido en marcos poliméricos . Esto no solo mejora la estabilidad química y térmica de los polímeros tradicionales, sino que también otorga a los polímeros que contienen clústeres de borano (BCCPs) muchas propiedades específicas .

Fotoluminiscencia

La introducción de clústeres de borano en marcos poliméricos puede dotar a los BCCPs de fotoluminiscencia . Esta propiedad se puede utilizar en diversas aplicaciones, como en el desarrollo de dispositivos optoelectrónicos.

Detección química

Los BCCPs, debido a sus propiedades únicas, se pueden utilizar en la detección química . Esto puede ser particularmente útil en el monitoreo ambiental y el control de procesos industriales.

Resistencia al calor

Los BCCPs exhiben resistencia al calor, lo que los hace adecuados para aplicaciones que requieren que los materiales resistan altas temperaturas . Esto puede ser particularmente útil en industrias como la aeroespacial y la automotriz.

Terapia de captura de neutrones de boro

Los BCCPs tienen aplicaciones potenciales en la terapia de captura de neutrones de boro . Esta es una técnica terapéutica no invasiva para tratar el cáncer.

Catálisis ácida de Lewis

Los compuestos de borano, incluido el this compound, se han utilizado como catalizadores en la catálisis ácida de Lewis . Este tipo de catálisis puede desbloquear una plétora de transformaciones químicas sin precedentes o mejorar la eficiencia de las reacciones existentes .

Investigación médica

Investigación ambiental

El this compound tiene aplicaciones potenciales en la investigación ambiental. Se puede utilizar para estudiar el impacto de varios factores ambientales en el comportamiento de este compuesto.

Safety and Hazards

Calcium oxide, a compound related to calcium;oxido(oxo)borane, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Direcciones Futuras

The use of oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane for the reduction of a variety of ketones has been extensively studied . This area of chemistry has received considerable attention and is expected to continue to grow due to its potential in homogeneous catalysis .

Mecanismo De Acción

- Calcium : Calcium plays a crucial role in various physiological processes. It is essential for muscle contraction, nerve transmission, blood clotting, and maintaining bone health. More than 500 human proteins are known to bind or transport calcium .

- Boron Compounds : The mode of action for boron compounds can vary significantly depending on the specific compound. Boranes, in particular, are known for their Lewis acid properties, which allow them to participate in various organic transformations . However, their interaction with cellular targets remains less explored.

- Calcium : Calcium is absorbed from the gastrointestinal tract, primarily as calcium salts (e.g., carbonate, phosphate). It is essential for bone health and overall homeostasis. Seniors absorb calcium lactate, gluconate, and citrate better, especially when taken with food .

Target of Action

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

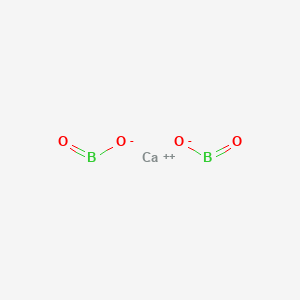

calcium;oxido(oxo)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ca/c2*2-1-3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOKQJWLMPPMQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

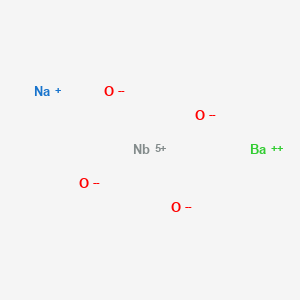

B(=O)[O-].B(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13701-64-9 |

Source

|

| Record name | Diboron calcium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E842U5MA6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.